molecular formula C21H20ClN3O3S2 B2615655 N-(4-chlorophenyl)-2-((4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 954075-14-0

N-(4-chlorophenyl)-2-((4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2615655
CAS No.: 954075-14-0
M. Wt: 461.98
InChI Key: WPOGZLMJDGDJMJ-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a thioacetamide group linked to a 4-chlorophenyl moiety and a 4-methoxybenzylaminoethyl side chain. The thiazole ring, a heterocyclic scaffold, is known for its role in medicinal chemistry due to its bioisosteric properties with aromatic rings and ability to engage in hydrogen bonding.

Properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S2/c1-28-18-8-2-14(3-9-18)11-23-19(26)10-17-12-29-21(25-17)30-13-20(27)24-16-6-4-15(22)5-7-16/h2-9,12H,10-11,13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOGZLMJDGDJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18ClN3O3SC_{19}H_{18}ClN_3O_3S. The compound features a thiazole ring, which is known for its diverse pharmacological properties including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit promising antimicrobial properties. A study highlighted that compounds containing thiazole rings can inhibit the growth of various bacterial and fungal species. The mechanism often involves the disruption of bacterial lipid biosynthesis, leading to cell death .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
d1E. coli32 µg/mL
d2S. aureus16 µg/mL
d3C. albicans8 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Notably, the compound demonstrated significant cytotoxic effects against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The Sulforhodamine B (SRB) assay revealed an IC50 value indicating effective cell growth inhibition .

Table 2: Anticancer Activity Against MCF7 Cell Line

CompoundIC50 (µM)
Test Compound1.61 ± 0.92
Doxorubicin0.5 ± 0.1

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Protein Synthesis : The thiazole moiety may interfere with ribosomal function, thereby inhibiting protein synthesis in bacterial cells.
  • Induction of Apoptosis : In cancer cells, the compound appears to induce apoptosis through the activation of intrinsic pathways, as evidenced by increased caspase activity in treated cells .
  • Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to specific receptors involved in cancer cell proliferation and survival pathways, further elucidating its potential as a therapeutic agent .

Case Studies

A notable case study involved synthesizing various thiazole derivatives and evaluating their biological activities. The results indicated that modifications on the thiazole ring significantly influenced both antimicrobial and anticancer efficacy, reinforcing the importance of structural variations in drug design .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(4-chlorophenyl)-2-((4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide exhibit promising antimicrobial activity. For instance, derivatives of thiazole have been evaluated for their effectiveness against various bacterial strains and fungi. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies involving similar thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7). The mechanism often involves the induction of apoptosis in cancer cells, which is critical for developing effective cancer therapies .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of thiazole derivatives against a panel of pathogens, revealing that certain derivatives exhibited strong inhibitory effects against both bacterial and fungal strains .
  • Anticancer Evaluation : In another study focused on breast cancer cells, specific derivatives showed IC50 values indicating potent anticancer activity, suggesting their potential as lead compounds in drug development .
  • Molecular Docking Analysis : Research utilizing molecular docking has provided insights into the binding affinities and interactions between these compounds and their biological targets, supporting the rationale for their use in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Compounds with modifications to the thiazole ring’s substituents demonstrate significant differences in biological activity:

Compound Name Thiazole Substituent Acetamide Side Chain Biological Activity (MIC, μg/mL) Reference
Target Compound 4-(2-((4-methoxybenzyl)amino)-2-oxoethyl S-linked 4-chlorophenyl Data not available -
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide 4-(4-bromophenyl) Cl-linked acetamide Anticancer activity (synthesis only)
N-(4-methylthiazol-2-yl)-2-m-tolylacetamide 4-methyl m-tolyl-linked acetamide Antibacterial: 12.5–6.25
N-(4-(3-chlorophenyl)thiazol-2-yl)-2-p-tolylacetamide 4-(3-chlorophenyl) p-tolyl-linked acetamide Antifungal: Broad activity
  • Key Observations :
    • The 4-methyl substituent (e.g., compound 107b) enhances antibacterial activity, possibly due to improved steric compatibility with bacterial enzyme active sites .
    • Halogenated aryl groups (e.g., 4-bromophenyl in or 3-chlorophenyl in ) correlate with anticancer and antifungal activities, likely via enhanced electron-withdrawing effects and target binding.
    • The target compound’s 4-methoxybenzyl side chain may offer metabolic stability over simpler alkyl/aryl groups due to methoxy’s resistance to oxidation .

Thiazole vs. Thiophene/Other Heterocycles

  • N-(4-Bromophenyl)-2-(2-thienyl)acetamide ():
    • Replacing thiazole with thiophene reduces hydrogen-bonding capacity but retains aromaticity. This compound showed antimycobacterial activity, suggesting thiophene derivatives may favor activity against specific pathogens .

Functional Group Modifications

  • Thioacetamide vs. Chloroacetamide :
    • The target compound’s thioether bond (C–S–C) may confer greater stability under acidic conditions compared to chloroacetamide derivatives (e.g., compound 17 in ), which are prone to nucleophilic substitution.
  • Piperazine Derivatives: Compound 4 () incorporates a piperazine moiety, improving solubility and pharmacokinetic profiles in oral formulations.

Physicochemical and Pharmacokinetic Considerations

  • LogP and Solubility :
    • The target compound’s calculated LogP (estimated >3.0) suggests moderate lipophilicity, comparable to compound 107k (LogP ~2.8) .
    • Thioether linkages may reduce aqueous solubility compared to oxygen/sulfur analogs but enhance membrane permeability .

Q & A

Q. Tables for Key Data

Property Method Typical Results Reference
Synthetic YieldRecrystallization55–89% (varies with solvent)
Antifungal Activity (MIC)Broth Dilution8–32 µg/mL (Candida spp.)
Crystal PackingX-ray DiffractionC–H⋯O interactions dominant
logP (Lipophilicity)SwissADME~3.2 (moderate permeability)

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